1-(propan-2-yl)-2-[5-(pyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
Description
1-(Propan-2-yl)-2-[5-(pyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core fused with a bicyclic octahydropyrrolo[3,4-c]pyrrole moiety. The compound’s crystallographic analysis likely employs tools like SHELXL for refinement, given its prevalence in small-molecule structure determination .
Properties
IUPAC Name |
1-propan-2-yl-2-(2-pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6/c1-14(2)26-18-6-4-3-5-17(18)23-20(26)25-11-15-9-24(10-16(15)12-25)19-7-8-21-13-22-19/h3-8,13-16H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYALYUTXFKXDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C5=NC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique features are best contextualized by comparing it to analogs with related scaffolds and substituents. Below is a detailed analysis of key structural and functional differences:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects :
- The pyrimidin-4-yl group in the target compound provides two nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to the single nitrogen in pyridin-4-yl (as in ). This could enhance binding affinity in enzyme-active sites.
- The sulfonyl-pyrazole substituent in the analog from introduces a highly polar group, likely improving aqueous solubility but reducing blood-brain barrier penetration due to increased hydrophilicity.
The benzotriazole core in is more electron-deficient than benzodiazole, which may alter redox properties or metal-chelation behavior.
Synthetic and Crystallographic Considerations :
- The target compound’s structural complexity necessitates advanced refinement tools like SHELXL for crystallographic analysis .
- Substituents like sulfonyl groups (as in ) may introduce challenges in crystallization due to increased polarity.
Research Findings and Theoretical Implications
While direct biological data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogs:
- Kinase Inhibition Potential: Pyrimidine-containing compounds are prevalent in kinase inhibitors (e.g., imatinib analogs). The target’s pyrimidin-4-yl group may compete with ATP-binding sites .
- Solubility-Bioavailability Trade-off : The isopropyl group balances the polar pyrimidine, suggesting moderate logP values (~2–3), ideal for oral bioavailability. In contrast, the sulfonyl analog may require formulation adjustments for optimal delivery.
- Metabolic Stability : The pyrrolopyrrole scaffold’s saturation (octahydro-) may reduce oxidative metabolism compared to aromatic oxadiazole systems .
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